ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of benzoates. This compound features a benzoate ester linked to a pyrimidine ring, which is further substituted with dimethyl and oxo groups. The presence of these functional groups makes it a molecule of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl 4-aminobenzoate and 4,5-dimethyl-6-oxopyrimidine.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate would involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the pyrimidine ring, forming corresponding oxo derivatives.
Reduction: Reduction reactions can target the oxo group on the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving esterases and amidases. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide functionalities allow it to bind to active sites, potentially inhibiting or modulating enzyme activity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Lacks the pyrimidine ring and dimethyl substitutions.
4,5-Dimethyl-6-oxopyrimidine: Lacks the benzoate ester and amide linkage.
Ethyl 4-acetamidobenzoate: Lacks the pyrimidine ring.
Uniqueness
Ethyl 4-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is unique due to its combination of a benzoate ester, an amide linkage, and a substituted pyrimidine ring. This combination of functional groups provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-4-24-17(23)13-5-7-14(8-6-13)19-15(21)9-20-10-18-12(3)11(2)16(20)22/h5-8,10H,4,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJACUHPGBRLEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC(=C(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.